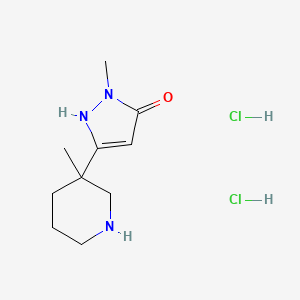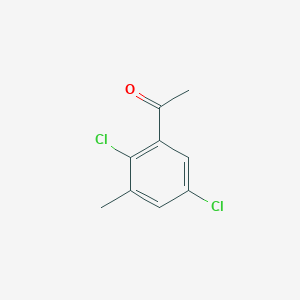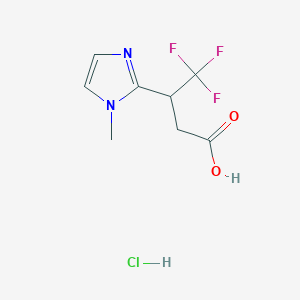![molecular formula C11H13NO B1460061 2-[(Propan-2-yloxy)methyl]benzonitrile CAS No. 1000931-90-7](/img/structure/B1460061.png)
2-[(Propan-2-yloxy)methyl]benzonitrile
概要
説明
2-[(Propan-2-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is a significant compound in various scientific research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be further optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
化学反応の分析
2-[(Propan-2-yloxy)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to produce primary amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of diverse products .
科学的研究の応用
2-[(Propan-2-yloxy)methyl]benzonitrile is widely used in scientific research and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a biochemical reagent in proteomics research . The compound’s unique properties make it valuable in various industrial applications, including the production of dyes, coatings, and advanced materials .
作用機序
The mechanism of action of 2-[(Propan-2-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group is highly reactive, allowing it to participate in various chemical reactions that modify biological molecules. These interactions can lead to changes in the structure and function of proteins, enzymes, and other cellular components .
類似化合物との比較
2-[(Propan-2-yloxy)methyl]benzonitrile can be compared with other similar compounds, such as benzonitrile and its derivatives. While benzonitrile itself is a simpler molecule, the addition of the isopropoxymethyl group in this compound enhances its reactivity and broadens its range of applications. Other similar compounds include 2-(methoxymethyl)benzonitrile and 2-(ethoxymethyl)benzonitrile, which differ in the alkoxy group attached to the benzene ring .
特性
IUPAC Name |
2-(propan-2-yloxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOOOXPWTCVNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


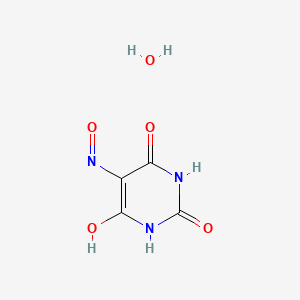

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)
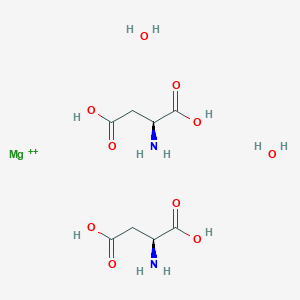
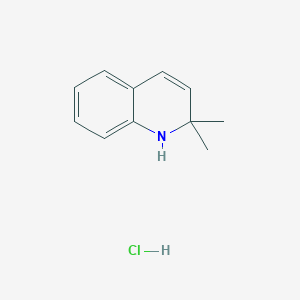

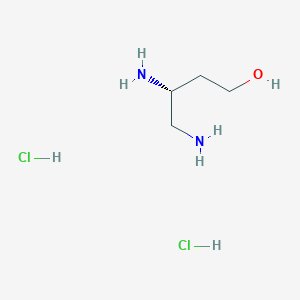
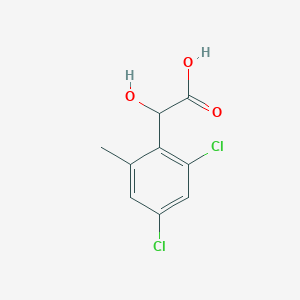
![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)

